molecular formula C21H20O8 B2993783 (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 859673-05-5

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Numéro de catalogue: B2993783
Numéro CAS: 859673-05-5
Poids moléculaire: 400.383
Clé InChI: FGRQNPJGWNVTSN-APSNUPSMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a high-purity chemical reagent designed for pharmaceutical discovery and biological research. This compound belongs to a class of synthetic benzofuran derivatives, characterized by a (Z)-configured benzylidene group at the 2-position of the 3-oxo-2,3-dihydrobenzofuran core and a propanoic acid chain facilitating specific target interactions. Its core research value lies in its potential as a key scaffold for investigating novel therapeutic agents. Compounds with this structural motif are of significant interest in early-stage drug discovery for targeting pain pathways . Research into structurally related molecules indicates potential application in developing kinase inhibitors, such as DYRK1B inhibitors, which are relevant in oncology for targeting cancers with an activated hedgehog signaling pathway that is resistant to Smoothened (SMO) inhibition . The mechanism of action for this chemical family may involve the modulation of key cellular signaling proteins, making it a valuable tool for probing disease mechanisms in enzymology and cell biology. This product is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Propriétés

IUPAC Name

2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-11(21(23)24)28-13-5-6-14-15(10-13)29-16(19(14)22)7-12-8-17(25-2)20(27-4)18(9-12)26-3/h5-11H,1-4H3,(H,23,24)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQNPJGWNVTSN-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic organic compound recognized for its complex molecular structure and potential pharmacological properties. This compound features a benzofuran core with various functional groups that may confer significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's IUPAC name is 2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid. Its molecular formula is C20H18O8C_{20}H_{18}O_8, with a molecular weight of approximately 386.35 g/mol. The presence of the trimethoxybenzylidene moiety enhances its reactivity and solubility in biological systems, potentially facilitating cellular uptake and interaction with biological targets.

PropertyValue
Molecular FormulaC20H18O8
Molecular Weight386.35 g/mol
CAS Number859662-11-6
SolubilityModerate in organic solvents

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Interaction : It may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The compound could bind to various receptors, altering signaling cascades that affect cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that compounds similar to (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response . This activity suggests potential therapeutic applications in conditions such as arthritis or chronic inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. The structural features may facilitate interaction with bacterial membranes or inhibit essential bacterial enzymes .

Case Studies

  • Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
  • Structure : Replaces the 3,4,5-trimethoxybenzylidene group with a 3-fluorobenzylidene moiety and substitutes the carboxylic acid with a methyl ester ().
  • Physicochemical Properties: The methyl ester increases lipophilicity, which may enhance cell membrane permeability but reduce aqueous solubility relative to the carboxylic acid form.
  • Applications : Likely serves as a prodrug or synthetic intermediate due to its ester group, which can hydrolyze in vivo to release the active acid ().
(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
  • Structure : Features a 4-bromobenzylidene substituent ().
  • Molecular Weight: Higher molecular weight (389.2 g/mol) compared to the trimethoxy variant (estimated ~404 g/mol for C₂₀H₂₀O₈) ().
  • Applications : Bromine’s role in halogen bonding may enhance interactions with biomolecules, making this analogue suitable for targeted therapies or imaging agents.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
  • Structure: A quinoxaline-based derivative with a propanoate ester and phenyl group ().
  • Key Differences: Core Heterocycle: The quinoxaline ring replaces the benzofuran core, altering conjugation and electronic properties. Functional Groups: The lactam (quinoxalin-2-one) and ester groups contrast with the dihydrobenzofuran and carboxylic acid in the parent compound.
  • Spectral Data: IR spectra show similar carbonyl stretches (~1680 cm⁻¹), but NMR shifts differ significantly due to the quinoxaline ring’s aromatic environment ().

Physicochemical and Spectral Comparisons

Parameter Main Compound 3-Fluoro Analogue 4-Bromo Analogue Quinoxaline Derivative
Molecular Formula C₂₀H₂₀O₈* C₁₉H₁₅FO₅ C₁₈H₁₃BrO₅ C₁₉H₁₆N₂O₄
Key Substituents 3,4,5-OMe 3-F 4-Br Quinoxalin-2-one
Functional Groups Carboxylic acid Methyl ester Carboxylic acid Ester, lactam
Notable Spectral Data N/A† IR: 1680 cm⁻¹ (C=O) Smiles: CC(...)C(=O)O ¹H NMR: δ 11.85 (NH)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including benzylidene formation and oxypropanoic acid coupling. Key steps include:

  • Benzofuran core formation : Use NaH in THF as a base for deprotonation and cyclization, as demonstrated in benzofuran derivatives .
  • Benzylidene introduction : Employ hydrazide coupling under reflux with ethanol, similar to trimethoxyphenyl-linked combretastatin analogs .
  • Purification : Crystallize intermediates from absolute ethanol to remove unreacted hydrazides .
  • Yield optimization : Adjust stoichiometry of NaH (1.0–1.2 equivalents) and monitor reaction temperature (reflux at 80–90°C) to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing the Z-configuration of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze coupling constants (J) in 1H^1H-NMR for olefinic protons (Z-configuration typically shows J ≈ 10–12 Hz). Compare with E-isomer references .
  • IR spectroscopy : Confirm carbonyl stretches (3-oxo group at ~1700 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the benzylidene moiety .

Q. How can researchers screen the compound’s biological activity in vitro?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with combretastatin analogs as positive controls .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, noting IC50_{50} values against indomethacin .
  • Solubility optimization : Prepare DMSO stock solutions (≤1% v/v) to avoid solvent interference in cell-based assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Batch variability : Characterize purity via HPLC (>98%) and confirm stereochemistry using chiral columns .
  • Assay conditions : Standardize cell culture media (e.g., RPMI-1640 vs. DMEM) and serum concentrations (e.g., 10% FBS) to reduce variability .
  • Mechanistic follow-up : Perform target engagement studies (e.g., thermal shift assays) to validate direct interactions with proposed targets like tubulin .

Q. How does the Z-configuration influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. The Z-isomer shows higher stability in neutral pH due to reduced isomerization .
  • Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy reveals accelerated E/Z interconversion under UV light (λ = 254 nm) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR) crystal structures. Prioritize poses with hydrogen bonds to 3,4,5-trimethoxy groups .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can metabolic stability be evaluated to guide in vivo studies?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Adjust dosing intervals if t1/2_{1/2} < 30 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D9 isoforms using fluorometric assays to flag potential drug-drug interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.